N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide
Overview
Description
N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide, also known as HOCPCA, is a synthetic compound that has been studied for its potential therapeutic uses. It belongs to a class of compounds called fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory and analgesic effects. In
Scientific Research Applications
N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide has been studied for its potential therapeutic uses in a variety of conditions, including pain, inflammation, and neurological disorders. It has been shown to have analgesic effects in animal models of pain, and has also been studied for its potential to treat inflammatory conditions such as arthritis. In addition, N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide has been investigated for its potential to treat neurological disorders such as anxiety and depression.
Mechanism Of Action
N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that have been shown to have anti-inflammatory and analgesic effects. By inhibiting FAAH, N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide are related to its mechanism of action. By increasing the levels of endocannabinoids in the body, N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide has been shown to have anti-inflammatory and analgesic effects. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages And Limitations For Lab Experiments
One advantage of using N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide in lab experiments is that it is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes in the body. This makes it a useful tool for studying the role of FAAH in various conditions. One limitation of using N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide is that it has a short half-life in the body, meaning that it may not be effective for long-term treatments.
Future Directions
There are several future directions for research on N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide. One area of interest is its potential to treat pain and inflammation in humans. Clinical trials are needed to determine the safety and efficacy of N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide in humans. In addition, further research is needed to understand the potential side effects of N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide and to develop more selective FAAH inhibitors. Finally, more research is needed to understand the role of endocannabinoids in the body and their potential therapeutic uses.
properties
CAS RN |
199395-81-8 |
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Product Name |
N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide |
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-[4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide |
InChI |
InChI=1S/C10H17NO2/c1-2-3-10(13)11-9-5-4-8(6-9)7-12/h4-5,8-9,12H,2-3,6-7H2,1H3,(H,11,13) |
InChI Key |
PVRSHAUROLANIJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1CC(C=C1)CO |
Canonical SMILES |
CCCC(=O)NC1CC(C=C1)CO |
synonyms |
Butanamide, N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]- |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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